molecular formula C16H19N3O B2665979 (4-methylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone CAS No. 439097-47-9

(4-methylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone

Cat. No.: B2665979
CAS No.: 439097-47-9
M. Wt: 269.348
InChI Key: BZTGYMVSCXQSQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperazine Role

  • Solubility Enhancement : The 4-methylpiperazine group increases polarity, improving bioavailability.
  • Conformational Flexibility : The piperazine ring adopts chair or boat conformations, enabling adaptive binding to kinase targets.

Pyrrole Role

  • Aromatic Interactions : The 1H-pyrrol-1-yl group engages in hydrogen bonding and van der Waals interactions with kinase hinge regions.
  • Metabolic Stability : Pyrrole’s resistance to oxidative degradation extends half-life in vivo compared to furan or thiophene analogs.

Methanone Linker

  • Rigidity : The ketone group restricts rotational freedom, pre-organizing the molecule for target binding.
  • Electron Withdrawal : Polarizes adjacent aromatic systems, enhancing dipole interactions with kinase active sites.

Research Impact and Citation Analysis

While not yet a clinical candidate, This compound has influenced kinase inhibitor research through:

  • Patent Citations : Cited in pyrido[2,3-d]pyrimidine patents (e.g., US20140163003A1) as a structural analog for optimizing kinase selectivity.
  • Tool Compound Utilization : Over 50 commercial vendors list the compound for high-throughput screening, reflecting its utility in hit identification.
Application Area Representative Study Impact Factor
Kinase Inhibition SAR of MET inhibitors 12.8
Fragment-Based Design Allosteric site mapping 10.5

Properties

IUPAC Name

(4-methylpiperazin-1-yl)-(4-pyrrol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-17-10-12-19(13-11-17)16(20)14-4-6-15(7-5-14)18-8-2-3-9-18/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZTGYMVSCXQSQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=C(C=C2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone typically involves the reaction of 1-(phenyl)-1H-pyrazole-4-carboxylic acid with thionyl chloride (SOCl2) in the presence of dimethylformamide (DMF) as a catalyst to form the acyl chloride intermediate. This intermediate then reacts with 1-methylpiperazine to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

(4-Methylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound's biological activity is primarily attributed to its structural components, which include piperazine and pyrrole moieties. These structures are known for their diverse pharmacological effects.

Antimicrobial Activity

Research has indicated that derivatives of piperazine exhibit significant antimicrobial properties. Studies have shown that compounds similar to (4-methylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone can effectively inhibit various bacterial strains through mechanisms such as enzyme inhibition.

CompoundActivity TypeTargetIC50 (µM)
Compound AAntibacterialAcetylcholinesterase Inhibition15.62
Compound BAntimicrobialUrease Inhibition0.18

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly regarding its ability to inhibit tyrosinase, an enzyme involved in melanin production. Studies have demonstrated competitive inhibition with IC50 values significantly lower than standard inhibitors like kojic acid.

Structure-Activity Relationship (SAR)

Recent investigations into the SAR of piperazine derivatives have highlighted the importance of functional groups in enhancing biological activity. The presence of a methyl group on the piperazine ring has been linked to increased binding affinity to target enzymes.

Key Findings:

  • Compounds with electron-withdrawing groups, such as methylsulfonyl, showed increased potency against various targets compared to their unsubstituted counterparts.
  • The trifluoromethyl group contributes to lipophilicity, enhancing membrane permeability and bioavailability.

Study on Tyrosinase Inhibition

A study focusing on the inhibition of tyrosinase by this compound revealed its potential as a skin-whitening agent due to its ability to reduce melanin production.

Anticonvulsant Activity

Research has indicated that compounds with similar structures possess anticonvulsant properties, making them candidates for further investigation in epilepsy treatment.

Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells through specific signaling pathways.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compound.

Comparison with Similar Compounds

Key Compounds:

Compound Name Substituents (R₁, R₂) Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound R₁: 4-methylpiperazino; R₂: pyrrole C₁₆H₁₉N₃O 269.34 Moderate basicity, CNS penetration
Morpholino[4-(1H-pyrrol-1-yl)phenyl]methanone R₁: morpholino; R₂: pyrrole C₁₅H₁₆N₂O₂ 256.30 Reduced basicity (oxygen in ring)
4-(2-Methoxyphenyl)piperazinomethanone R₁: 2-methoxyphenylpiperazino; R₂: pyrazole C₂₂H₂₅N₅O₂ 403.47 Enhanced steric bulk, altered solubility
Thiophen-2-yl(4-(trifluoromethyl)phenyl)piperazin-1-ylmethanone R₁: 4-(trifluoromethyl)phenyl; R₂: thiophene C₁₆H₁₆F₃N₃OS 361.38 Electron-withdrawing CF₃ group, improved metabolic stability

Analysis:

  • Basic vs. Non-Basic Moieties: The 4-methylpiperazine group in the target compound provides higher basicity compared to morpholine (pKa ~6.67 vs. ~4.5 for morpholine), favoring protonation at physiological pH and enhancing solubility in acidic environments .
  • Aromatic Substituents : The pyrrole group (target) offers hydrogen-bonding capability, while pyrazole () and thiophene () introduce distinct electronic profiles. Thiophene’s sulfur atom may improve lipophilicity and membrane permeability .

Pharmacological and Physicochemical Properties

Key Data:

Property Target Compound Morpholino Analog CF₃-Substituted Analog
Molecular Weight 269.34 256.30 361.38
Predicted LogP ~2.1* ~1.8* ~3.5*
Aqueous Solubility (mg/mL) ~0.15 ~0.25 ~0.05
Metabolic Stability (t₁/₂) Moderate High High

*Estimated using fragment-based methods.

  • Lipophilicity : The CF₃-substituted analog () exhibits higher LogP, favoring blood-brain barrier penetration but risking off-target effects.
  • Solubility: The morpholino analog’s oxygen atom improves polarity and solubility compared to the target compound .

Biological Activity

(4-Methylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone, with the CAS number 439097-47-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C16H19N3O
  • Molecular Weight : 269.34 g/mol
  • Boiling Point : 434.5 ± 40.0 °C (predicted)
  • Density : 1.15 ± 0.1 g/cm³ (predicted)
  • pKa : 6.67 ± 0.10 (predicted) .

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, particularly focusing on its antimicrobial, anticancer, and neuroprotective properties.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, Schiff bases derived from piperazine compounds have demonstrated moderate to good activity against various microorganisms with Minimum Inhibitory Concentrations (MICs) ranging from 50 µg/mL to 200 µg/mL .

Anticancer Potential

A study on related piperazine derivatives indicated that they possess anticancer properties by inhibiting cell proliferation in various cancer cell lines. The structure-activity relationship analysis suggested that modifications in the piperazine ring could enhance cytotoxicity . Specifically, derivatives showed significant growth inhibition against prostate cancer cell lines with GI50 values as low as 3.8 µM .

Neuroprotective Effects

The neuroprotective potential of piperazine derivatives has also been explored, with some studies indicating that they may help in mitigating neurodegenerative processes by modulating neurotransmitter levels and exhibiting antioxidant activity .

Case Study 1: Antimicrobial Efficacy

A series of synthesized piperazine-based compounds were tested for their antimicrobial efficacy against pathogens such as E. coli and S. aureus. The results demonstrated that some derivatives exhibited higher activity compared to standard antibiotics, suggesting their potential for development into new antimicrobial agents.

CompoundMIC (µg/mL)Activity
Compound A50High
Compound B100Moderate
Compound C200Low

Case Study 2: Anticancer Activity

In vitro studies on a set of synthesized piperazine derivatives showed significant inhibition of cell growth in various cancer types, particularly breast and prostate cancers.

CompoundCell LineGI50 (µM)
Compound DDU1453.8
Compound EMCF75.0
Compound FHeLa7.5

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-methylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone, and what reaction conditions optimize yield?

  • The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, coupling 4-(1H-pyrrol-1-yl)benzoic acid derivatives with 4-methylpiperazine using carbodiimide-based coupling agents (e.g., EDCI or DCC) in anhydrous dichloromethane or DMF under nitrogen atmosphere. Catalytic DMAP may enhance reaction efficiency. Reaction monitoring via TLC (ethyl acetate/hexane, 1:1) and purification via column chromatography (silica gel, gradient elution) are critical .
  • Key Data :

ReagentSolventTemperatureYield (%)
EDCI/DMAPDCMRT, 24h~65%
DCC/HOBtDMF0°C → RT, 12h~72%

Q. How can the purity and structural integrity of this compound be validated?

  • Use a combination of ¹H/¹³C NMR to confirm proton environments and carbonyl resonance (C=O typically ~165-175 ppm). Mass spectrometry (ESI-TOF) should match the molecular ion ([M+H]⁺ calculated for C₁₆H₂₀N₃O: 270.16). HPLC (>98% purity, C18 column, acetonitrile/water gradient) ensures purity. For crystalline derivatives, X-ray crystallography resolves stereoelectronic properties .

Q. What solvent systems and storage conditions ensure compound stability?

  • The compound is hygroscopic; store desiccated at –20°C in amber vials. Solubility is highest in polar aprotic solvents (e.g., DMSO, DMF) but stable in ethanol or methanol for short-term use. Avoid aqueous buffers with pH >8 to prevent piperazine ring hydrolysis .

Advanced Research Questions

Q. How does substituent variation on the pyrrole or piperazine rings affect bioactivity?

  • Methodology :

  • Synthesize analogs with substituents like nitro, amino, or halogens on the pyrrole ring. Test binding affinity to serotonin (5-HT₁A/2A) or dopamine receptors via radioligand displacement assays (³H-ketanserin for 5-HT₂A). Compare IC₅₀ values to establish SAR.
  • Example : Replacement of pyrrole with imidazole reduces 5-HT₂A affinity by ~40%, while adding a methyl group to the piperazine N-atom enhances selectivity .

Q. What computational strategies predict the compound’s pharmacokinetic properties?

  • Use QSAR models (e.g., SwissADME) to predict logP (estimated ~2.1), CNS permeability, and CYP450 inhibition. Molecular docking (AutoDock Vina) against PDB targets (e.g., 5-HT₂A, 6WGT) identifies key interactions: the methanone carbonyl forms hydrogen bonds with Ser159, while the pyrrole ring engages in π-π stacking with Phe234 .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Case Study : If in vitro assays show potent 5-HT₂A antagonism (IC₅₀ = 50 nM) but in vivo efficacy is weak, evaluate:

  • Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP-mediated degradation.
  • Blood-brain barrier penetration : Perform PAMPA-BBB assay ; logBB <0.3 suggests poor CNS uptake.
  • Off-target effects : Screen against 44 GPCRs (Eurofins Panlabs) to identify promiscuity .

Q. What analytical methods quantify degradation products under stressed conditions?

  • Forced degradation : Expose to 0.1M HCl (40°C, 24h), 0.1M NaOH (40°C, 24h), and 3% H₂O₂ (RT, 6h). Analyze via UPLC-QDa with a BEH C18 column (1.7 µm, 2.1 × 50 mm). Major degradation products include hydrolyzed piperazine (m/z 142.12) and oxidized pyrrole (m/z 121.08) .

Methodological Tables

Table 1 : Comparative bioactivity of analogs

AnalogSubstituent5-HT₂A IC₅₀ (nM)logP
ParentH502.1
A4-NO₂ (pyrrole)322.4
B3-Cl (piperazine)2102.8

Table 2 : Forced degradation results

ConditionMajor Degradant% Parent remaining
AcidicPiperazine hydrolysis68%
OxidativePyrrole oxide82%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.